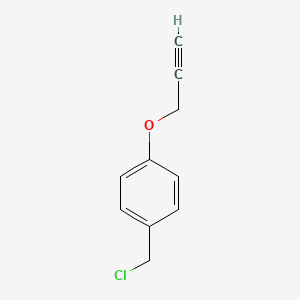

Chloromethyl-4-prop-2-ynyloxy-benzene

Description

Properties

CAS No. |

54589-55-8 |

|---|---|

Molecular Formula |

C10H9ClO |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

1-(chloromethyl)-4-prop-2-ynoxybenzene |

InChI |

InChI=1S/C10H9ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6H,7-8H2 |

InChI Key |

WBCKYDVEAGWDAG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Theoretical Comparison of Structural Analogs

Key Observations:

Propargyl Ether vs. Methyl Ether :

- The propargyl group in Chloromethyl-4-prop-2-ynyloxy-benzene enables click chemistry , a feature absent in methyl ether analogs (e.g., 4-chlorobenzyl methyl ether). This makes the former valuable for bioconjugation or polymer cross-linking .

- Methyl ethers are generally more hydrolytically stable due to the absence of reactive triple bonds.

Halogen Substitution (Cl vs.

Electron-Donating vs. Electron-Withdrawing Groups :

- Substituting chlorine with a methyl group (e.g., 4-methylbenzyl propargyl ether) introduces electron-donating effects, which may stabilize the aromatic ring but reduce electrophilic substitution rates.

Preparation Methods

Direct Chloromethylation of Propargyloxy-Substituted Phenols

An alternative one-pot method involves chloromethylating 4-prop-2-ynyloxy-phenol. However, this route is less favored due to competing side reactions:

Sequential Functionalization via Pre-chloromethylated Intermediates

Introducing the chloromethyl group prior to propargyloxy alkylation faces challenges:

-

4-Chloromethylphenol is prone to self-condensation or HCl elimination under basic alkylation conditions.

-

Protecting group strategies (e.g., silylation) add synthetic steps, lowering overall efficiency.

Optimization of Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ (4 eq) | Maximizes SN2 displacement |

| Solvent | Acetone | Enhances phenol solubility |

| Temperature | 80°C (reflux) | Accelerates reaction kinetics |

Blanc Chloromethylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| HCl Delivery | Gas bubbling | Ensures uniform HCl distribution |

| Catalyst | ZnCl₂ (0.5 eq) | Improves para selectivity |

| Reaction Time | 12 hours | Balances conversion and byproduct formation |

Analytical Characterization

Spectroscopic Data

Purity and Stability

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Two-Step (Alkylation + Blanc) | 70–85 | >90% para | High |

| One-Pot Chloromethylation | <50 | Moderate | Low |

| Pre-chloromethylated Route | 30–40 | Poor | Moderate |

Applications and Derivatives

Chloromethyl-4-prop-2-ynyloxy-benzene serves as a versatile intermediate in:

-

Click Chemistry : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

-

Polymer Synthesis : Chloromethyl groups facilitate cross-linking in resin synthesis.

-

Pharmaceuticals : Derivatives exhibit antimicrobial and antitumor activities in preclinical studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of Chloromethyl-4-prop-2-ynyloxy-benzene?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, prop-2-ynyloxy groups can be introduced via Sonogashira coupling under palladium catalysis . Optimization requires careful control of reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Yield improvements (>70%) are achievable by substituting halogenated intermediates with activated leaving groups (e.g., -Cl → -OTf) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The prop-2-ynyloxy group shows a characteristic triplet for the terminal alkyne proton (~δ 2.5 ppm, J = 2.4 Hz) and a singlet for the methylene group (CH₂Cl, δ ~4.5 ppm). Aromatic protons appear as a doublet (para-substitution, δ 6.8–7.3 ppm) .

- IR : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and C-O (1250 cm⁻¹) confirm the alkyne and ether linkages .

- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical m/z values .

Q. What crystallographic methods are suitable for resolving the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is optimal. Crystals are grown via slow evaporation in dichloromethane/hexane. Refinement parameters (R-factor < 0.05) require accurate hydrogen atom placement via difference Fourier maps. Key metrics include bond angles (C-O-C ~120°) and torsional angles for the prop-2-ynyloxy group to confirm spatial orientation .

Q. Which analytical techniques are effective for assessing purity and identifying impurities?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities at 254 nm. Retention time discrepancies ≥0.5 min indicate structural analogs (e.g., underchlorinated byproducts) .

- GC-MS : Quantify volatile impurities (e.g., residual solvents) with a DB-5 column and electron ionization. Compare fragmentation patterns to reference libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from solvent or conformational effects?

- Methodological Answer : Contradictions often stem from solvent polarity (e.g., DMSO vs. CDCl₃) or dynamic conformational changes. Solutions include:

- Variable Temperature NMR : Freeze rotameric interconversions at low temperatures (-40°C) to isolate distinct signals .

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra to identify solvent-induced shifts .

- Cross-referencing with crystallographic data validates static structural features .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate transition states using Gaussian 09 with explicit solvent models. Focus on leaving group (Cl) activation energy barriers .

- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps indicate electrophilic susceptibility. Lower gaps (<5 eV) correlate with higher reactivity toward amines/thiols .

- Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants in DMF) .

Q. How can this compound be leveraged in medicinal chemistry for targeted drug design?

- Methodological Answer : The chloromethyl and alkyne groups serve as pharmacophores:

- Structure-Activity Relationship (SAR) : Modify the benzene ring with electron-withdrawing groups (-NO₂, -CF₃) to enhance binding to kinase targets (e.g., EGFR). Test inhibitory activity via in vitro kinase assays .

- Click Chemistry : Use the alkyne for Huisgen cycloaddition with azide-functionalized biomolecules (e.g., antibodies) to create bioconjugates .

- ADMET Profiling : Assess metabolic stability (human liver microsomes) and toxicity (HEK293 cell viability assays) .

Q. What mechanistic insights are critical for optimizing catalytic pathways in its synthesis?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare k_H/k_D in deuterated solvents to identify rate-determining steps (e.g., oxidative addition in Pd-catalyzed coupling) .

- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., Pd-alkyne complexes) during Sonogashira reactions .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for turnover frequency (TOF) improvements. Ligand bulkiness affects steric hindrance and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.